5-Fluoro-2-(3-methoxypropanamido)benzoic acid
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Description
Scientific Research Applications
1. Hypoglycemic Applications
The compound is studied in the context of hypoglycemic benzoic acid derivatives. Grell et al. (1998) explored the structure-activity relationships in two series of hypoglycemic benzoic acid derivatives. One series, derived from meglitinide when the 2-methoxy was replaced by an alkyleneimino residue, showed maximum activity with specific residues. These compounds, including 5-Fluoro-2-(3-methoxypropanamido)benzoic acid, could be significant in the therapeutic management of type 2 diabetes, as indicated by their high activity compared to other compounds like sulfonylurea (Grell et al., 1998).
2. Imaging and Diagnostic Applications
The compound is relevant in imaging, particularly for the quantification of serotonin 1A receptor densities in Alzheimer's disease patients. Kepe et al. (2006) used a related compound for PET imaging, demonstrating the potential of benzoic acid derivatives, including this compound, in diagnostic applications for neurodegenerative diseases (Kepe et al., 2006).
3. Antitumor Activity
Saito et al. (1999) investigated synthetic benzamide derivatives, including this compound, for their ability to inhibit histone deacetylase (HDA), a significant target in cancer therapy. The study found that compounds like this compound exhibited marked in vivo antitumor activity against various human tumors, suggesting its potential application in novel chemotherapeutic strategies (Saito et al., 1999).
4. Synthesis of Fluorinated Heterocycles
Wu et al. (2017) explored the synthesis of fluorinated heterocycles using a compound structurally similar to this compound. This research demonstrates the relevance of such compounds in developing materials and drugs in the pharmaceutical and agrochemical industries (Wu et al., 2017).
Properties
IUPAC Name |
5-fluoro-2-(3-methoxypropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-17-5-4-10(14)13-9-3-2-7(12)6-8(9)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVABAPDGUXETSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1=C(C=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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